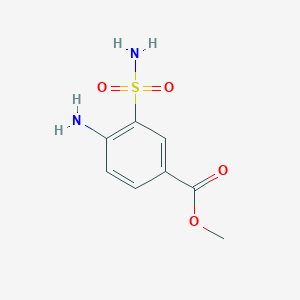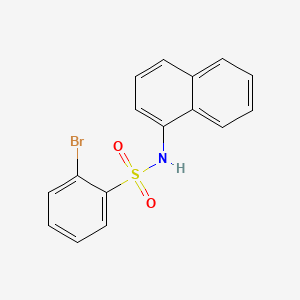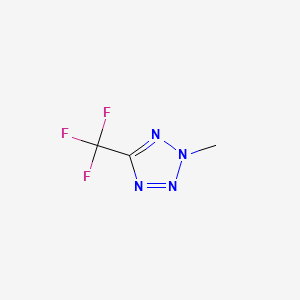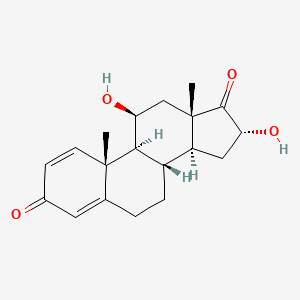
4-Amino-3-(aminosulfonyl)-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(aminosulfonyl)-benzoic acid methyl ester is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of both amino and sulfonyl functional groups attached to a benzoic acid methyl ester core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(aminosulfonyl)-benzoic acid methyl ester typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form 4-nitrobenzoic acid methyl ester. This intermediate is then subjected to reduction to yield 4-amino-3-nitrobenzoic acid methyl ester. The final step involves the sulfonation of the amino group to introduce the sulfonyl functional group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the purity and quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(aminosulfonyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can regenerate the original amino groups.
Scientific Research Applications
4-Amino-3-(aminosulfonyl)-benzoic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-(aminosulfonyl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The amino groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrobenzoic acid methyl ester: This compound is similar in structure but contains a nitro group instead of a sulfonyl group.
4-Amino-3-sulfamoylbenzoic acid: This compound has a similar sulfonamide functional group but lacks the ester moiety.
Uniqueness
4-Amino-3-(aminosulfonyl)-benzoic acid methyl ester is unique due to the presence of both amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity. Its ester moiety also allows for further functionalization and derivatization, making it a versatile compound in various applications.
Properties
Molecular Formula |
C8H10N2O4S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
methyl 4-amino-3-sulfamoylbenzoate |
InChI |
InChI=1S/C8H10N2O4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13) |
InChI Key |
UIZGOZRVLMZYMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-4-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13407045.png)



![tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate](/img/structure/B13407066.png)

![3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13407080.png)
![3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile](/img/structure/B13407086.png)
![Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester](/img/structure/B13407089.png)





